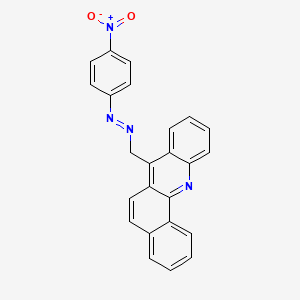![molecular formula C12H11NOS B14499875 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole CAS No. 63768-25-2](/img/structure/B14499875.png)
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole is an organic compound with the molecular formula C12H11NOS. It is characterized by the presence of a thiazole ring substituted with a 4-methoxyphenyl group via an ethenyl linkage.
Métodos De Preparación
The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thioamide.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with thioamide in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-methoxyphenyl)ethenylthioamide.
Cyclization: The intermediate is then cyclized under acidic conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole can be compared with similar compounds such as:
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring, which may result in different chemical properties and applications.
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: This compound contains a pyridinium ring and is used in non-linear optical materials.
Propiedades
Número CAS |
63768-25-2 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-thiazole |
InChI |
InChI=1S/C12H11NOS/c1-14-11-5-2-10(3-6-11)4-7-12-13-8-9-15-12/h2-9H,1H3 |
Clave InChI |
SADYIDNQRINMAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



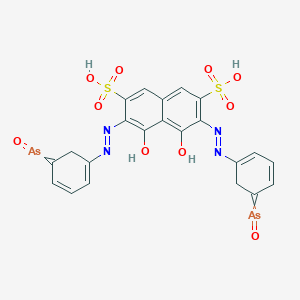
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)


![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)
![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
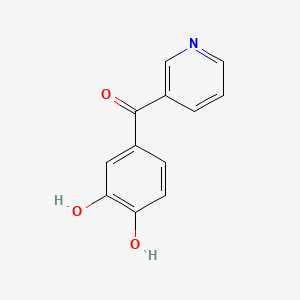
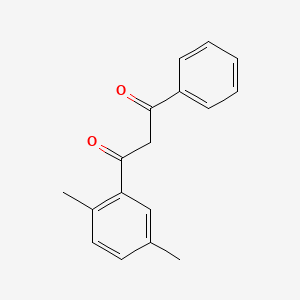
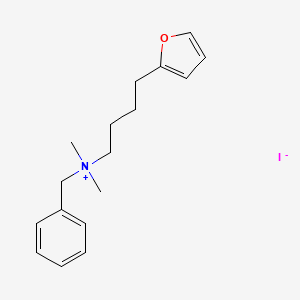
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
